molecular formula C13H9Cl3N2O B077015 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea CAS No. 13208-22-5

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea

Cat. No. B077015
CAS RN: 13208-22-5
M. Wt: 315.6 g/mol
InChI Key: WQYIKPIEHGBTGB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the class of substituted urea herbicides and is known for its effectiveness in preventing the growth of broadleaf and grassy weeds. Diuron is an important herbicide in modern agriculture, but it also has several scientific research applications.

Mechanism Of Action

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea works by inhibiting photosynthesis in plants. It blocks the electron transport chain in photosystem II, which prevents the production of ATP and NADPH. This leads to a decrease in energy production and ultimately, the death of the plant.

Biochemical And Physiological Effects

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has been shown to have several biochemical and physiological effects on plants. It can cause a reduction in chlorophyll content, a decrease in photosynthetic activity, and an increase in oxidative stress. 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has also been shown to affect the growth and development of plant roots.

Advantages And Limitations For Lab Experiments

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea is a useful tool for studying plant growth and development in the laboratory. It is effective at inhibiting photosynthesis and can be used to investigate the effects of herbicides on plant physiology. However, 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has limitations in terms of its specificity and selectivity. It can affect both broadleaf and grassy weeds, which can make it difficult to isolate the effects of the herbicide on specific plant species.

Future Directions

There are several future directions for research on 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea. One area of interest is the potential for herbicide resistance in weeds. As herbicide use continues to increase, there is a growing concern that weeds will develop resistance to herbicides such as 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea. Another area of interest is the potential for using 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea in combination with other herbicides to increase its effectiveness and reduce the risk of resistance. Finally, there is a need for further research on the ecological and environmental impacts of 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea use in agriculture.

Synthesis Methods

The synthesis of 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea involves the reaction of 2-chloroaniline with 3,4-dichlorophenyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through recrystallization.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications, including its use as a tool for studying plant growth and development. It has been used to investigate the effects of herbicides on photosynthesis and the regulation of gene expression in plants. 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has also been used in studies on the effects of herbicides on soil microbial communities and the potential for herbicide resistance in weeds.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O/c14-9-6-5-8(7-11(9)16)17-13(19)18-12-4-2-1-3-10(12)15/h1-7H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYIKPIEHGBTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157345
Record name Carbanilide, 2,3',4'-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea

CAS RN

13208-22-5
Record name Carbanilide, 2,3',4'-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013208225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbanilide, 2,3',4'-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-CHLOROPHENYL)-3-(3,4-DICHLOROPHENYL)UREA
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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